
6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, also known as MMQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMQ is a quinoxaline derivative that has been shown to have a variety of biochemical and physiological effects, making it an attractive target for further investigation. In
Aplicaciones Científicas De Investigación
Anticancer Applications
Research has identified derivatives of quinoxalinone as promising anticancer leads. For instance, studies have shown that compounds such as 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one exhibit significant antiproliferative activity across a range of human tumor cell lines. These compounds are identified as novel classes of tubulin-binding tumor-vascular disrupting agents (VDAs) that target established blood vessels in tumors, showing potential in inhibiting tumor growth and inducing apoptosis without obvious signs of toxicity (Cui et al., 2017). Further optimization of these compounds has led to the discovery of more potent derivatives with enhanced drug-like properties, indicating a promising direction for anticancer therapy development.
Enzyme Inhibition and Molecular Interaction
The investigation into quinoxalinone derivatives has extended to their role as enzyme inhibitors and their molecular interactions. For example, the enantioselective hydrogenation of 2-methylquinoxaline to 2-methyl-1,2,3,4-tetrahydroquinoxaline has been catalyzed by specific iridium complexes, showcasing the compound's relevance in chemical synthesis and potential pharmaceutical applications (Bianchini et al., 1998).
Antioxidant and Corrosion Inhibition
Quinoxalinone derivatives have also been evaluated for their antioxidant capacity and as corrosion inhibitors. A study on mild steel corrosion inhibition in acidic medium demonstrated that these compounds, including those with methoxy and methyl groups, exhibit significant inhibition efficiency, acting through the formation of a protective film on the metal surface. This highlights their potential application in industrial processes and materials science (Tazouti et al., 2016).
Bioactivity and Ecological Role
Further research has shed light on the bioactivity and ecological roles of benzoxazinones, a class closely related to quinoxalinones. These compounds exhibit a wide range of bioactive properties, including phytotoxic, antifungal, antimicrobial, and antifeedant effects. The exploration of benzoxazinones and their derivatives as natural herbicide models and their significance in chemical defense mechanisms in plants opens new avenues for agricultural and pharmaceutical applications (Macias et al., 2009).
Propiedades
IUPAC Name |
6-methoxy-4-methyl-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-12-6-10(13)11-8-4-3-7(14-2)5-9(8)12/h3-5H,6H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJOZWXIWOTXIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

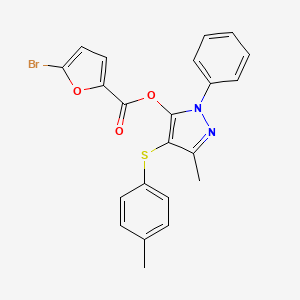
![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)
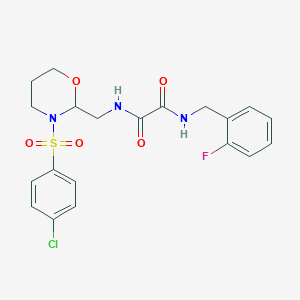
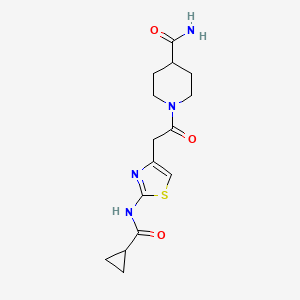
![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)
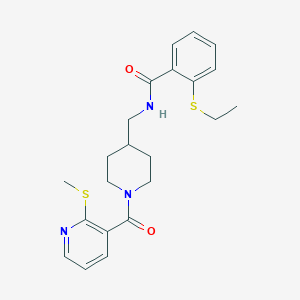
![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)
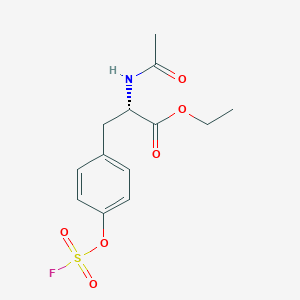

![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)